molecular formula C8H10ClNO B12074003 2-(Chloromethyl)-5-ethoxypyridine

2-(Chloromethyl)-5-ethoxypyridine

Cat. No.: B12074003
M. Wt: 171.62 g/mol
InChI Key: OAEDWUPZIBOQMF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the second position and an ethoxy group at the fifth position of the pyridine ring. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethoxypyridine typically involves the chloromethylation of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Chloromethyl)-5-ethoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethoxypyridine involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can inhibit enzyme activity or modify receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-5-ethoxypyridine is unique due to the presence of both chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-5-ethoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3

InChI Key

OAEDWUPZIBOQMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)CCl

Origin of Product

United States

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